molecular formula C12H10N4O B2582953 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1955505-85-7

1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Numéro de catalogue: B2582953
Numéro CAS: 1955505-85-7
Poids moléculaire: 226.239
Clé InChI: HAXUMFFHYHMZFR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a high-value chemical scaffold in medicinal chemistry and anticancer drug discovery. This compound features the privileged 1H-pyrazolo[3,4-d]pyrimidine core, a well-established bioisostere of the endogenous purine adenine, which allows it to competitively bind to the ATP-binding sites of various kinase enzymes . Derivatives of this scaffold are extensively investigated as potent inhibitors of tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR) . Abnormal EGFR signaling is a hallmark of numerous cancers, making it a critical therapeutic target . Research indicates that structurally analogous compounds exhibit promising in vitro antiproliferative activities against a panel of human cancer cell lines, including A549 (lung carcinoma), HCT-116 (colorectal carcinoma), and MCF-7 (breast adenocarcinoma) . The mechanism of action for these inhibitors often involves inducing apoptosis (programmed cell death) and arresting the cell cycle at specific checkpoints like the S and G2/M phases, thereby halting uncontrolled cellular proliferation . This specific compound, with its 2-methylphenyl substitution at the 1-position of the pyrazole ring, is of significant interest for structure-activity relationship (SAR) studies. Researchers can utilize it as a versatile synthetic intermediate to explore further chemical modifications at other positions on the pyrazolopyrimidine core, aiming to develop novel therapeutic agents with enhanced potency, selectivity, and improved pharmacological profiles . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propriétés

IUPAC Name

1-(2-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-8-4-2-3-5-10(8)16-11-9(6-15-16)12(17)14-7-13-11/h2-7H,1H3,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCRMBPAGYFMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through various methods. One common approach involves the condensation of 2-methylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with formamide under acidic conditions to yield the desired pyrazolo[3,4-d]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient synthesis. Green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, have also been explored to reduce environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the pyrazolo[3,4-d]pyrimidine scaffold .

Applications De Recherche Scientifique

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated as a potential therapeutic agent for treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mécanisme D'action

The mechanism of action of 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

1-(3-Chlorophenyl) Derivatives (HS38, HS43)

  • Structural Features : 3-Chlorophenyl at the 1-position and thioether groups (e.g., propanamide or hydroxyethylthio) at the 6-position .
  • Key Differences: The 3-chlorophenyl group introduces steric and electronic effects distinct from the 2-methylphenyl group in the target compound.
  • Activity : HS38 and HS43 were designed as DAPK1 inhibitors, with HS43 showing enhanced solubility due to its hydroxyethylthio moiety .

1-(4-Methoxyphenyl) Derivatives

  • Structural Features : A 4-methoxyphenyl group at the 1-position .
  • Key Differences : The methoxy group is electron-donating, increasing electron density on the aromatic ring. This contrasts with the electron-neutral methyl group in the target compound, which may reduce metabolic oxidation .
  • Synthesis : Prepared via condensation with formamide, differing from the polyphosphoric acid-mediated cyclization used for 1-(2-methylphenyl) analogs .

1-Phenyl Derivatives (Allopurinol)

  • Structural Features : The parent structure lacks substitutions beyond the 1-phenyl group .
  • Key Differences: Allopurinol’s simplicity limits its selectivity; the addition of a 2-methylphenyl and 4-bromobenzyl in the target compound likely enhances target specificity .

Substituent Effects at the 5- and 6-Positions

5-(4-Bromobenzyl) Substitution (Target Compound)

6-[(2-Substituted Phenyl-2-Oxoethyl)Thio] Derivatives (Compounds 2–10)

  • Structural Features : Thioether-linked phenacyl groups at the 6-position .
  • Key Differences: These compounds exhibit planar dihedral angles (~20–27°) due to conjugation between the thioether and pyrimidinone core, whereas the target compound’s 4-bromobenzyl group may introduce torsional strain (~5–28°), affecting binding geometry .

6-(Trifluoromethyl) Derivatives (8b, 8c)

  • Structural Features : Trifluoromethyl at the 6-position and 4-bromophenyl at the 1-position .
  • Key Differences : The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, contrasting with the bromobenzyl group’s bulk and halogen-mediated hydrophobic interactions .

Data Table: Structural and Physicochemical Comparison

Compound Name 1-Substituent 5/6-Substituent Molecular Formula Molecular Weight (g/mol) Key Activity/Use Reference
1-(2-Methylphenyl)-... (Target) 2-Methylphenyl 5-(4-Bromobenzyl) C₁₉H₁₅BrN₄O 395.260 Under investigation
HS38 3-Chlorophenyl 6-(Propanamide)thio C₁₄H₁₁ClN₆O₂S 362.80 DAPK1 inhibition
Allopurinol Phenyl None C₅H₄N₄O 136.114 Xanthine oxidase inhibition
1-(4-Methoxyphenyl)-... 4-Methoxyphenyl None C₁₂H₁₀N₄O₂ 258.24 Intermediate for N-alkylation
PF-04447943 Tetrahydro-2H-pyran-4-yl 6-Pyrimidinylmethyl-pyrrolidinyl C₂₀H₂₅N₇O₂ 395.47 PDE9 inhibition

Research Findings and Implications

  • Synthetic Routes : The target compound is synthesized via bromobenzyl substitution at the 5-position, while analogs like HS38/HS43 require thioether coupling . Polyphosphoric acid and formamide are common cyclization agents .
  • Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., Cl, CF₃) at the 1-position improve enzymatic inhibition but may reduce bioavailability.
  • Therapeutic Potential: The target compound’s bromobenzyl group positions it for exploration in oncology or kinase-driven diseases, paralleling antiproliferative pyrazolopyrimidinones .

Activité Biologique

1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is structurally characterized by a fused pyrazole and pyrimidine ring system, which is often associated with various pharmacological effects. The focus of this article is to explore the biological activity of this compound, specifically its inhibitory effects on key enzymes and its potential as an anticancer agent.

  • Molecular Formula : C12H10N4O
  • Molecular Weight : 226.23 g/mol
  • CAS Number : 919217-49-5

The compound's structure features a methyl group at the 2-position of the phenyl ring, which may influence its interaction with biological targets and contribute to its unique chemical properties .

Research indicates that 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one demonstrates in vitro inhibitory activity against Aldehyde Dehydrogenase 1A (ALDH1A) isoforms, particularly ALDH1A3, which is implicated in aggressive ovarian cancer subtypes . The inhibition of ALDH enzymes can lead to reduced tumorigenesis and enhanced sensitivity to chemotherapeutic agents.

Table 1: Inhibition Activity Against ALDH Isoforms

IsoformInhibition ActivityReference
ALDH1A1Moderate
ALDH1A2Low
ALDH1A3High

Anticancer Potential

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives has been linked to their ability to modulate pathways involved in cell proliferation and apoptosis. The compound has shown promising results in various cancer cell lines, suggesting its potential as an anticancer agent.

Case Study: Ovarian Cancer

In a study focusing on ovarian cancer cell lines, 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one exhibited significant cytotoxicity. The compound's mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that optimize reaction conditions to enhance yield and purity. Various derivatives have been synthesized to explore structure-activity relationships (SAR), revealing insights into how modifications can enhance biological efficacy.

Table 2: Notable Derivatives and Their Features

Compound NameUnique Features
1-(2-aminophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneContains an amino group enhancing water solubility
6-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-oneDifferent phenyl substitutions affecting pharmacokinetics

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one and its analogs?

  • Methodological Answer: A common approach involves two-step reactions: (1) Condensation of substituted phenylhydrazines with ethyl ethoxymethyl cyanoacetate in isopropyl alcohol/triethylamine to form intermediate carboxylates, followed by (2) cyclization in formamide under reflux (70–150°C for 5–48 hours). Characterization typically uses 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, and ESI-MS . For analogs, N-substitution is achieved via nucleophilic displacement with α-chloroacetamides or arylpiperazines in dimethylformamide (DMF) with NaHCO3_3 as a base .

Q. How are structural ambiguities in pyrazolo[3,4-d]pyrimidin-4-one derivatives resolved during characterization?

  • Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation. For intermediates, 1H-13C^1\text{H-}^{13}\text{C} HMBC and NOESY NMR experiments clarify regiochemistry, especially when substituents occupy sterically hindered positions (e.g., C-6 vs. C-7). Mass spectrometry (HRMS or ESI-MS) validates molecular formulae .

Q. What in vitro assays are used to evaluate the biological activity of this compound class?

  • Methodological Answer: Standard assays include:

  • Enzyme inhibition : PDE9A/PDE5 IC50_{50} determination via fluorescence polarization or radiometric assays using 3H ^3\text{H}-cGMP .
  • Antifungal activity : Mycelial growth inhibition (EC50_{50}) against Valsa mali or Physalospora piricola using agar dilution methods .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in N-substituted derivative synthesis?

  • Methodological Answer: Kinetic studies using Design of Experiments (DoE) identify critical parameters (e.g., temperature, solvent polarity, base strength). For example, replacing DMF with DMA (dimethylacetamide) reduces side reactions in arylpiperazine substitutions. Microwave-assisted synthesis (100–120°C, 30–60 min) enhances cyclization efficiency compared to traditional reflux .

Q. What strategies reconcile contradictory bioactivity data across structurally similar analogs?

  • Methodological Answer: Multi-parametric analysis integrates:

  • Structural dynamics : Molecular dynamics (MD) simulations to assess binding pocket flexibility (e.g., PDE9A vs. PDE5 selectivity).
  • Metabolic stability : Microsomal incubation (human/rat liver microsomes) to identify rapid degradation of active metabolites.
  • Cellular permeability : Caco-2 monolayer assays differentiate membrane penetration vs. efflux pump effects .
    • Example: Compound 8Vd (EC50_{50} = 1.93 mg/L) outperforms boscalid against Valsa mali, but its enantiomer 8Vc shows 10-fold higher potency (EC50_{50} = 0.22 mg/L) due to chiral center interactions with fungal membrane targets .

Q. How do computational methods enhance the design of selective PDE9A inhibitors?

  • Methodological Answer: Structure-based drug design (SBDD) leverages:

  • Docking studies : Glide or AutoDock Vina to map interactions with PDE9A’s hydrophobic clamp (His252, Phe441).
  • Free-energy perturbation (FEP) : Predicts affinity changes for substituent modifications (e.g., tetrahydro-2H-pyran-4-yl vs. phenyl groups) .
    • Case Study: PF-04447943 achieved >1000-fold selectivity for PDE9A over PDE1C by targeting residue differences (e.g., Glaxo hinge region) .

Q. What mechanistic insights explain the antifungal activity of thiazolinopyrazolopyrimidine derivatives?

  • Methodological Answer: Mechanistic studies include:

  • Morphological analysis : SEM/TEM imaging of fungal hyphae to detect membrane disruption.
  • Membrane permeability assays : Propidium iodide uptake quantifies cell wall damage.
  • Proteomics : LC-MS/MS identifies downregulated ergosterol biosynthesis enzymes (e.g., CYP51) .

Q. How reliable are in silico toxicity predictions compared to experimental data for this scaffold?

  • Methodological Answer: Comparative validation using:

  • ADMET predictors : SwissADME or ProTox-II for hepatotoxicity, Ames mutagenicity.
  • In vitro assays : Ames test (+/- S9 metabolic activation), hERG inhibition (patch-clamp).
  • Discrepancies : Allopurinol derivatives show false-negative in silico predictions for hypersensitivity reactions (e.g., Stevens-Johnson syndrome), necessitating in vivo murine models .

Notes

  • Contradictions : reports PDE5 inhibition (IC50_{50} = 90 nM) for a benzyl-substituted analog, while emphasizes PDE9A selectivity. This divergence highlights scaffold flexibility for dual-targeting vs. selective inhibition.
  • Safety : Avoid hydrazine hydrate in large-scale synthesis ( ); replace with safer alternatives (e.g., tert-butyl carbazate) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.